REACTION_SMILES
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[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[Cl:1][CH:2]([C:3](=[O:4])[NH:5][c:6]1[cH:7][cH:8][c:9]([Cl:12])[cH:10][cH:11]1)[CH2:13][Cl:14].[N:15]12[CH2:16][CH2:17][CH2:18][N:19]=[C:20]1[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]2.[OH2:33]>>[Cl:1][C:2]([C:3](=[O:4])[NH:5][c:6]1[cH:7][cH:8][c:9]([Cl:12])[cH:10][cH:11]1)=[CH2:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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O=C(Nc1ccc(Cl)cc1)C(Cl)CCl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1ccc(Cl)cc1)C(Cl)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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C=C(Cl)C(=O)Nc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |